1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol is a chemical compound that belongs to the class of benzisothiazoles Benzisothiazoles are known for their diverse biological activities and are often used in the development of pharmaceuticals and agrochemicals
Vorbereitungsmethoden
The synthesis of 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol typically involves the reaction of 2,1-benzisothiazole derivatives with trichloroethanol. The reaction conditions often require the presence of a base to facilitate the nucleophilic substitution reaction. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Wissenschaftliche Forschungsanwendungen
1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s biological activity makes it a candidate for studying enzyme inhibition and receptor binding.
Industry: Used in the development of agrochemicals and other industrial products.
Wirkmechanismus
The mechanism of action of 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol involves its interaction with specific molecular targets. It may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-(2,1-Benzisothiazol-3-ylamino)-2,2,2-trichloroethanol include other benzisothiazole derivatives such as 3-amino-5-nitro-2,1-benzisothiazole and N-2,1-benzisothiazol-3-ylpropanamide. These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its trichloroethanol moiety, which imparts distinct chemical and biological properties .
Eigenschaften
CAS-Nummer |
60905-56-8 |
---|---|
Molekularformel |
C9H7Cl3N2OS |
Molekulargewicht |
297.6 g/mol |
IUPAC-Name |
1-(2,1-benzothiazol-3-ylamino)-2,2,2-trichloroethanol |
InChI |
InChI=1S/C9H7Cl3N2OS/c10-9(11,12)8(15)13-7-5-3-1-2-4-6(5)14-16-7/h1-4,8,13,15H |
InChI-Schlüssel |
XXFPELMMNRUEKK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(SN=C2C=C1)NC(C(Cl)(Cl)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.